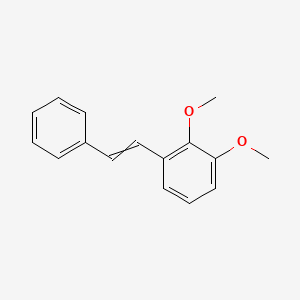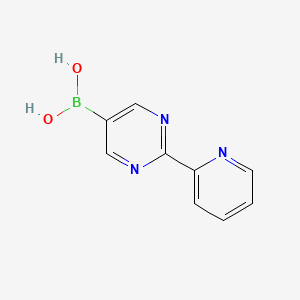
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chloropyrimidine and an imidazole moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine-4-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.
Aplicaciones Científicas De Investigación
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The chloropyrimidine moiety can undergo nucleophilic substitution, allowing the compound to modify biological macromolecules and disrupt their function .
Comparación Con Compuestos Similares
1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of an imidazole ring, which may result in different reactivity and biological activity.
1-(2-Chloropyrimidin-4-yl)-1H-imidazole-4-boronic acid pinacol ester: This compound contains a boronic acid ester group, which can be used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloropyrimidine and imidazole moieties, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5ClN4O |
|---|---|
Peso molecular |
208.60 g/mol |
Nombre IUPAC |
1-(2-chloropyrimidin-4-yl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-8-10-2-1-7(12-8)13-3-6(4-14)11-5-13/h1-5H |
Clave InChI |
HDRRWZIQLUKRQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1N2C=C(N=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(2,3-dimethoxyphenyl)-6-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090447.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)


![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
![7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B14090482.png)

![2-chloro-N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylethanimidamide](/img/structure/B14090489.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090498.png)
![1',3',5'-trimethyl-N-[2-(phenylsulfanyl)ethyl]-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14090518.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid](/img/structure/B14090520.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090525.png)

![2-(Diphenylmethyl)-N-{[2-methoxy-5-(propan-2-yl)phenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14090534.png)
